Structural Analysis and NMR Characterization of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride
Structural Analysis and NMR Characterization of 4-(Dimethylamino)but-2-ynoic Acid Hydrochloride
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery [1]. While acrylamides have traditionally dominated as the electrophilic warhead of choice for targeting cysteine residues, the demand for highly selective, tunable alternatives has driven the adoption of alkynamides[2].
4-(Dimethylamino)but-2-ynoic acid hydrochloride (CAS: 118764-06-0) is a critical bifunctional building block used to install these reactive alkynamide warheads onto inhibitor scaffolds. This technical whitepaper provides an in-depth guide to the structural anatomy, reactivity profile, and rigorous Nuclear Magnetic Resonance (NMR) characterization of this molecule, establishing self-validating protocols for application scientists and medicinal chemists.
Structural Anatomy & Mechanistic Role in Drug Design
The utility of 4-(dimethylamino)but-2-ynoic acid hydrochloride stems from its distinct, highly optimized structural zones. Each functional group plays a causal role in both the synthesis of the final drug and its pharmacokinetic/pharmacodynamic (PK/PD) profile.
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The Carboxylic Acid (Amide Coupling Site): Serves as the synthetic handle for attaching the warhead to the primary drug scaffold (the "guidance system") via standard peptide coupling reagents (e.g., HATU, EDC).
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The Alkyne Moiety (Electrophilic Warhead): Once converted to an alkynamide, the triple bond acts as a rigid, linear spacer and a tunable electrophile. Alkynyl heterocycles and alkynamides are specifically employed as "cysteine traps" in targets where traditional Michael acceptors (like acrylamides) are sterically or electronically poorly tolerated [2].
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The Dimethylamino Group (Solubility Enhancer): In the final drug, this basic amine (pKa ~8.5) enhances aqueous solubility and frequently engages in critical salt-bridge or hydrogen-bond interactions with solvent-exposed acidic residues at the edge of the target binding pocket.
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The Hydrochloride Salt (Stability Matrix): If left as a free base, the basic amine would deprotonate the acidic carboxyl group, forming a highly polar zwitterion that is insoluble in standard organic coupling solvents (like DMF or DCM). The HCl salt effectively locks the amine in a protonated state, preserving the integrity of the carboxylic acid for efficient activation.
Fig 1. Pharmacophore and reactivity mapping of the alkynoic acid building block.
NMR Spectroscopy: Theoretical Causality & Expected Shifts
Rigorous structural validation of propargylic amines requires careful attention to chemical shifts and signal integration [3]. The electronic environment of 4-(dimethylamino)but-2-ynoic acid hydrochloride is heavily influenced by resonance and protonation.
Causality of Chemical Shifts
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Alkyne Resonance Shielding: In an α,β-alkynoic acid, the carbonyl group is strongly electron-withdrawing. Resonance structures (O=C–C≡C–R ↔ ⁻O–C=C=C⁺–R) place a partial positive charge on the β-carbon (C3). Consequently, the β-carbon is heavily deshielded (~82 ppm), while the α-carbon (C2) is relatively shielded (~77 ppm).
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Protonation Effects: The protonation of the dimethylamino group by HCl causes a strong inductive electron withdrawal. This shifts the N-methyl protons significantly downfield (~2.85 ppm) compared to the free base form (~2.20 ppm). The adjacent propargylic methylene protons (C4) are doubly deshielded by the alkyne and the ammonium cation, pushing them to ~4.35 ppm.
Quantitative Data Summary
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | COOH | 11.5 – 12.5 | br s | 1H | Highly deshielded acidic proton; visible only in aprotic solvents (DMSO-d6). |
| ¹H | NH⁺ | 10.8 – 11.2 | br s | 1H | Protonated amine; confirms the HCl salt stoichiometry. |
| ¹H | CH₂ (C4) | 4.35 | s | 2H | Deshielded by both the adjacent alkyne and the strongly electron-withdrawing NH⁺ group. |
| ¹H | N(CH₃)₂ | 2.85 | s | 6H | Downfield shift relative to free base (~2.2 ppm) due to protonation. |
| ¹³C | C=O (C1) | 153.5 | s | - | Carbonyl carbon; slightly upfield from standard aliphatic acids due to alkyne conjugation. |
| ¹³C | C≡C (C3) | 82.0 | s | - | Internal alkyne carbon (β to carbonyl); deshielded by resonance. |
| ¹³C | C≡C (C2) | 77.5 | s | - | Internal alkyne carbon (α to carbonyl); shielded by resonance from the carbonyl. |
| ¹³C | CH₂ (C4) | 46.2 | s | - | Aliphatic carbon adjacent to the positively charged nitrogen. |
| ¹³C | N(CH₃)₂ | 42.1 | s | - | Methyl carbons attached to the protonated nitrogen. |
Advanced 2D NMR Workflows for Structural Elucidation
To unequivocally confirm the connectivity of the carbon backbone—especially the quaternary alkyne carbons which lack direct proton attachments—2D NMR techniques are mandatory.
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HSQC (Heteronuclear Single Quantum Coherence): Used to map the direct ¹H-¹³C attachments, specifically correlating the ~4.35 ppm proton singlet to the ~46.2 ppm carbon (C4), and the ~2.85 ppm proton singlet to the ~42.1 ppm carbons (N-methyls).
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the alkyne structure. The methylene protons at ~4.35 ppm will show strong ³J correlations to the C2 alkyne carbon (~77.5 ppm) and ²J correlations to the C3 alkyne carbon (~82.0 ppm).
Fig 2. Step-by-step self-validating NMR workflow for structural elucidation.
Experimental Protocol: Sample Preparation and Data Acquisition
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The choice of solvent is the most critical variable in this protocol.
Step 1: Solvent Selection and Sample Preparation
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Action: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).
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Causality: Do not use D₂O. D₂O will rapidly exchange with the COOH and NH⁺ protons, masking their signals. DMSO-d6 lacks exchangeable protons, allowing the observation of the broad acidic and ammonium protons necessary to validate the HCl salt form [3].
Step 2: 1D ¹H NMR Acquisition and Self-Validation
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Action: Acquire the ¹H spectrum at 298K using a standard 30° pulse program with a relaxation delay (D1) of at least 2 seconds.
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Self-Validation Check: Integrate the methylene peak (C4) at ~4.35 ppm and set it to exactly 2.00. Next, integrate the broad NH⁺ peak at ~11.0 ppm.
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Pass: The NH⁺ peak integrates to ~1.00. The salt is intact.
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Fail: The NH⁺ peak integrates to < 0.50 or is missing. The sample has partially converted to the free base or absorbed atmospheric moisture (water in DMSO appears at ~3.33 ppm and will broaden/shift exchangeable protons).
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Step 3: 1D ¹³C and 2D NMR Acquisition
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Action: Acquire the ¹³C spectrum with proton decoupling (e.g., standard zgpg30 pulse sequence). Due to the quaternary nature of C1, C2, and C3, ensure a sufficient number of scans (minimum 512) and a relaxation delay of 2-3 seconds to allow full relaxation of the quaternary carbons.
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Action: Proceed with standard gradient-selected HSQC and HMBC acquisitions to map the long-range couplings as defined in Section 4.
